molecular formula C15H10ClN7O2S B4291377 (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one

(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No.: B4291377
M. Wt: 387.8 g/mol
InChI Key: GOWLSAODTZBVFZ-RXQKXVAWSA-N
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Description

The compound (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one is a complex organic molecule that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a pyrazole ring, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.

    Synthesis of the pyrazole ring: This involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Formation of the thiazolidinone ring: This step involves the reaction of thioureas with α-haloketones.

Each of these steps requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and chloro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one: has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can further modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-imino-1,3-thiazolidin-4-one
  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN7O2S/c16-9-3-1-7(2-4-9)11-8(6-19-20-11)5-10-14(24)23(15(18)26-10)13-12(17)21-25-22-13/h1-6,18H,(H2,17,21)(H,19,20)/b10-5-,18-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWLSAODTZBVFZ-RXQKXVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=C3C(=O)N(C(=N)S3)C4=NON=C4N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=NN2)/C=C\3/C(=O)N(C(=N)S3)C4=NON=C4N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 3
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 4
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 6
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one

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